2-Bromo-1-(5-bromopyridin-3-YL)ethanone
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Overview
Description
2-Bromo-1-(5-bromopyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H5Br2NO. It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromopyridin-3-YL)ethanone typically involves the bromination of 1-(5-bromopyridin-3-yl)ethanone. One common method includes the reaction of 5-bromopyridine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(5-bromopyridin-3-YL)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives[][3].
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide[][3].
Major Products:
Substitution: Substituted pyridine derivatives.
Reduction: 2-Bromo-1-(5-bromopyridin-3-yl)ethanol.
Oxidation: 2-Bromo-1-(5-bromopyridin-3-yl)acetic acid[][3].
Scientific Research Applications
2-Bromo-1-(5-bromopyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromopyridin-3-YL)ethanone largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atoms and the ketone group can form interactions with active sites, potentially inhibiting or modifying the activity of the target molecule .
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)ethanone: Similar structure but with bromine at a different position.
2-Bromo-1-(pyridin-3-yl)ethanone: Lacks the second bromine atom.
1-(5-Bromopyridin-2-yl)ethanone: Another positional isomer with different reactivity.
Uniqueness: 2-Bromo-1-(5-bromopyridin-3-YL)ethanone is unique due to the presence of two bromine atoms at specific positions, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2-bromo-1-(5-bromopyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-2-7(11)5-1-6(9)4-10-3-5/h1,3-4H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNVDRPTUAAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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